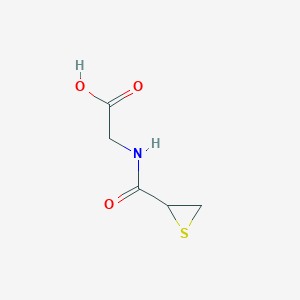

2-(Thiirane-2-carbonylamino)acetic acid

説明

2-(Thiirane-2-carbonylamino)acetic acid is a sulfur-containing organic compound characterized by a thiirane (episulfide) ring conjugated to an acetic acid moiety via a carbonylamino (-CONH-) linker. Thiirane, a three-membered cyclic sulfide, imparts significant ring strain and reactivity, distinguishing it from larger sulfur heterocycles like thiophene.

However, the absence of explicit safety or toxicological data necessitates caution in handling .

特性

CAS番号 |

125347-31-1 |

|---|---|

分子式 |

C5H7NO3S |

分子量 |

161.18 g/mol |

IUPAC名 |

2-(thiirane-2-carbonylamino)acetic acid |

InChI |

InChI=1S/C5H7NO3S/c7-4(8)1-6-5(9)3-2-10-3/h3H,1-2H2,(H,6,9)(H,7,8) |

InChIキー |

RLFNRVCWYKHWDD-UHFFFAOYSA-N |

SMILES |

C1C(S1)C(=O)NCC(=O)O |

正規SMILES |

C1C(S1)C(=O)NCC(=O)O |

同義語 |

Glycine, N-(thiiranylcarbonyl)- (9CI) |

製品の起源 |

United States |

類似化合物との比較

Key Comparative Insights:

Structural Reactivity :

- The thiirane ring in the target compound confers higher ring strain compared to thiophene (5-membered) in Thiophene-2-carboxylic acid . This strain enhances reactivity, making it prone to ring-opening reactions, which could be advantageous in synthesizing polymers or bioactive molecules.

- In contrast, 2-Thiomalic acid’s mercapto group (-SH) offers nucleophilic reactivity, commonly exploited in metal coordination or redox chemistry .

Functional Group Diversity: The carbonylamino linker in the target compound differentiates it from simpler acetic acid derivatives (e.g., 2-Thiomalic acid) by introducing amide-like stability and hydrogen-bonding capacity. 2-Amino-2-(5-methylthiophen-2-yl)acetic acid shares an amino-acetic acid backbone but lacks the thiirane ring, reducing strain-driven reactivity.

Safety and Handling :

- Thiirane derivatives are historically associated with toxicity due to sulfide release upon decomposition. While explicit data is absent, precautions similar to those for 2-Thiomalic acid (e.g., avoiding ingestion/inhalation) are advised .

- Thiophene-2-carboxylic acid and acetic acid have well-documented safety protocols, emphasizing PPE and ventilation .

Applications :

- Thiophene-2-carboxylic acid is primarily a lab reagent , whereas 2-Thiomalic acid finds use in coatings . The target compound’s applications remain speculative but could align with high-value synthesis niches.

Research Findings and Gaps

- Synthesis Pathways: No direct synthesis methods are documented in the evidence. However, analogous thiirane-containing compounds are often synthesized via epoxidation followed by sulfur substitution.

- Toxicological Data: Similar to 2-Cyano-N-[(methylamino)carbonyl]acetamide , the toxicology of 2-(Thiirane-2-carbonylamino)acetic acid remains unstudied, warranting prioritized investigation.

- Stability : Thiirane’s instability under heat or light suggests the compound may require storage in inert conditions, akin to recommendations for 2-Thiomalic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。